molecular formula C11H10O4 B11895490 2-Ethoxy-2-hydroxy-1H-indene-1,3(2H)-dione

2-Ethoxy-2-hydroxy-1H-indene-1,3(2H)-dione

Cat. No.: B11895490
M. Wt: 206.19 g/mol
InChI Key: HAUKMIQLUXFUDP-UHFFFAOYSA-N
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Description

2-Ethoxy-2-hydroxy-1H-indene-1,3(2H)-dione is a high-purity chemical reagent designed for research applications. As a derivative of the privileged indane-1,3-dione scaffold, this compound serves as a versatile building block in organic synthesis and materials science . The indane-1,3-dione core is a recognized electron-acceptor, making its derivatives valuable in the development of organic electronic materials, including dyes for solar cells and photoinitiators for polymerization . In medicinal chemistry, this structure is a key intermediate for designing biologically active molecules, with potential applications explored in antifungal and other therapeutic areas . The ethoxy and hydroxy substituents on the central carbon influence the compound's electronic properties, solubility, and reactivity, offering researchers a handle for fine-tuning material properties or drug-like characteristics. The synthetic route for analogous compounds typically involves a base-catalyzed condensation, optimized for high yield and purity . This product is intended for in-vitro research only and is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

2-ethoxy-2-hydroxyindene-1,3-dione

InChI

InChI=1S/C11H10O4/c1-2-15-11(14)9(12)7-5-3-4-6-8(7)10(11)13/h3-6,14H,2H2,1H3

InChI Key

HAUKMIQLUXFUDP-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C(=O)C2=CC=CC=C2C1=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Ethoxy 2 Hydroxy 1h Indene 1,3 2h Dione

Strategies for Introducing Hydroxy and Ethoxy Substituents at the C-2 Position of the Indene-1,3(2H)-dione Core

The functionalization of the C-2 position of the indene-1,3(2H)-dione nucleus is a key step in the synthesis of the target molecule. This can be accomplished through either direct methods or more elaborate multi-step sequences.

Direct functionalization often leverages the reactivity of ninhydrin (B49086) (2,2-dihydroxy-1H-indene-1,3(2H)-dione), which exists in equilibrium with the highly reactive triketone, indane-1,2,3-trione. wikipedia.org The central carbonyl group of indane-1,2,3-trione is particularly susceptible to nucleophilic attack due to the destabilizing effect of the adjacent carbonyl groups. wikipedia.org

One plausible direct approach involves the reaction of ninhydrin with ethanol (B145695). In this reaction, ethanol acts as a nucleophile, attacking the central carbonyl carbon of the indane-1,2,3-trione form. This results in the formation of a hemiacetal, which is 2-ethoxy-2-hydroxy-1H-indene-1,3(2H)-dione. The equilibrium between ninhydrin and its triketone form facilitates this transformation in the presence of an alcohol.

Multi-step syntheses provide a more controlled, albeit longer, route to this compound and its analogs. These methods often start with the base-catalyzed condensation of dialkyl phthalates with ethyl acetate (B1210297) to form 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion. mdpi.comwikipedia.org Subsequent hydrolysis and decarboxylation under acidic conditions yield the parent indane-1,3-dione. mdpi.comwikipedia.org

From the indane-1,3-dione core, various strategies can be employed to introduce the desired oxygenated substituents. One such strategy could involve the α-halogenation of indane-1,3-dione at the C-2 position, followed by nucleophilic substitution with ethoxide and subsequent hydroxylation.

Another multi-step approach could involve the synthesis of a 2-alkoxy-1H-indene intermediate. For instance, a reported synthesis of 2-ethoxy-1H-indene could serve as a starting point. chemsynthesis.com Subsequent oxidation of the C-1 and C-3 positions to ketones and hydroxylation at the C-2 position would lead to the target molecule.

Furthermore, the synthesis of various substituted indane-1,3-diones has been extensively explored, providing a platform for further functionalization. organic-chemistry.org For example, palladium-catalyzed intramolecular carbonylative annulation of 1-(2-halophenyl)-1,3-diones can yield 2-substituted indene-1,3(2H)-diones, which could then be further modified. organic-chemistry.org

Precursor MoleculeReagents and ConditionsIntermediate(s)Final Product
NinhydrinEthanolIndane-1,2,3-trioneThis compound
Dialkyl phthalate (B1215562), Ethyl acetateBase, then Acid/Heat2-(Ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion, Indane-1,3-dioneFurther functionalization required
1-(2-halophenyl)-1,3-dionesPd catalyst, CO source, Base2-substituted indene-1,3(2H)-dionesFurther functionalization required

Mechanistic Investigations of Reactions Leading to 2-Oxygenated Indene-1,3(2H)-diones

The formation of 2-oxygenated indene-1,3(2H)-diones is governed by fundamental reaction mechanisms, primarily involving condensation reactions and nucleophilic additions.

Condensation Reactions and Nucleophilic Additions

The synthesis of the indane-1,3-dione core itself often begins with a Claisen condensation between a dialkyl phthalate and an alkyl acetate. mdpi.comwikipedia.org This is a classic example of a condensation reaction where a new carbon-carbon bond is formed.

The key step in the formation of this compound from ninhydrin is a nucleophilic addition. The alcohol (ethanol) acts as the nucleophile, and the electrophilic center is the central carbonyl carbon of the indane-1,2,3-trione. wikipedia.org This reaction is analogous to the formation of hemiacetals from aldehydes or ketones and alcohols.

Knoevenagel condensation is another relevant reaction type, used to functionalize the indane-1,3-dione core. nih.gov This reaction involves the condensation of an active methylene (B1212753) compound (like indane-1,3-dione) with a carbonyl compound. While not directly leading to the target molecule, it demonstrates the reactivity of the C-2 position.

The reaction of ninhydrin with primary and secondary amines to form colored products, such as Ruhemann's purple, also proceeds through nucleophilic addition and condensation mechanisms. wikipedia.orgbyjus.comyoutube.com The initial step is the nucleophilic attack of the amine on one of the carbonyl groups of ninhydrin.

Rearrangement Pathways in Oxygenated Indene-1,3(2H)-dione Formation

While not the primary route to the title compound, rearrangement reactions can play a role in the chemistry of related oxygenated indane systems. For instance, dienone-phenol type rearrangements have been observed in related polycyclic systems containing enone functionalities, which could be conceptually similar to the indane-1,3-dione framework under certain conditions. researchgate.net However, for the direct synthesis of this compound, rearrangement pathways are less prominent than direct addition and substitution reactions.

Stereochemical Control in the Synthesis of this compound and Related Diastereomers

The C-2 position of this compound is a stereocenter. Therefore, the synthesis of this compound can potentially lead to a racemic mixture of two enantiomers.

Achieving stereochemical control in the synthesis of 2-substituted indane-1,3-diones is an area of active research. For related systems, strategies involving chiral auxiliaries or catalysts have been employed to induce stereoselectivity. For instance, the stereodivergent synthesis of 2-amino-1,3-diols has been achieved using both reagent and substrate control to direct the stereochemical outcome. rsc.org

In the context of this compound, the direct reaction of ninhydrin with ethanol is unlikely to be stereoselective without the use of a chiral catalyst or a chiral source of ethanol. The nucleophilic attack on the planar carbonyl group can occur from either face with equal probability, leading to a racemic product.

Green Chemistry Principles and Sustainable Synthetic Routes for Oxygenated Indene-1,3(2H)-diones

The development of synthetic methodologies in alignment with the principles of green chemistry is a paramount objective in modern organic synthesis. This section explores sustainable approaches to the synthesis of oxygenated indene-1,3(2H)-diones, a class of compounds that includes the target molecule, this compound. The focus is on minimizing environmental impact through the use of safer solvents, catalytic processes, and energy-efficient techniques.

Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmdpi.com Key principles that guide the development of sustainable synthetic routes include prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, and design for energy efficiency. acs.org For the synthesis of complex molecules like oxygenated indene-1,3(2H)-diones, these principles translate into tangible strategies such as the use of multicomponent reactions (MCRs), non-conventional energy sources, and environmentally benign catalysts and reaction media. nih.gov

Several innovative and eco-friendly methods have been reported for the synthesis of derivatives of 1,3-indandione (B147059), the core structure of the target compound. These methods often offer significant advantages over traditional synthetic routes, which may involve hazardous reagents, harsh reaction conditions, and the generation of substantial waste.

One notable green approach is the use of electrochemical synthesis. An environmentally friendly method for the synthesis of new 1,3-indandione derivatives has been developed using controlled potential electrolysis at a carbon electrode in an undivided cell. nih.gov This method avoids the use of toxic reagents and employs a water-acetonitrile mixture as the solvent system. nih.gov The reaction proceeds through an electrochemical oxidation followed by a chemical reaction, showcasing a clean and efficient pathway to functionalized indandiones. nih.gov

The use of ionic liquids as both reaction media and catalysts represents another significant advancement in the green synthesis of indandione derivatives. A novel method for the condensation of indan-1,3-dione with various aldehydes to form 2-arylidenindane-1,3-diones has been developed using the task-specific ionic liquid, 2-hydroxyethylammonium formate. acs.org This reaction proceeds rapidly at room temperature without the need for an additional solvent or catalyst, offering high yields and a low-cost, environmentally friendly alternative to conventional methods. acs.org

Furthermore, non-conventional energy sources such as microwave irradiation and ultrasound have been successfully employed to promote the synthesis of indanone and indandione derivatives. mdpi.comnih.gov Microwave-assisted intramolecular Friedel-Crafts acylation has been utilized for the synthesis of 1-indanones, demonstrating improved efficiency and adherence to green chemistry principles. mdpi.com Similarly, ultrasound-assisted synthesis has been shown to be a simple and efficient procedure for the preparation of complex indene-1,3(2H)-dione derivatives in ethanol, a relatively benign solvent. nih.gov This method benefits from the use of an inexpensive and readily available catalyst and offers good yields with an easy work-up. nih.gov

The principles of atom economy are well-addressed through multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov MCRs are inherently efficient as they reduce the number of synthetic steps, minimize waste, and often lead to high yields of the desired products. nih.gov While specific MCRs for this compound are not extensively documented, the strategy has been applied to the synthesis of various heterocyclic compounds incorporating the indandione scaffold.

The following table summarizes some of the green synthetic methodologies applicable to the synthesis of indene-1,3(2H)-dione derivatives.

Synthetic MethodologyKey Green Chemistry PrinciplesAdvantagesRelevant Derivatives
Electrochemical Synthesis Prevention of waste, Use of safer solventsAvoids toxic reagents, operates in aqueous media. nih.govNew 1,3-Indandione derivatives. nih.gov
Ionic Liquid Catalysis Use of catalysts, Safer solvents and auxiliariesHigh yields, fast reaction at room temperature, no additional solvent. acs.org2-Arylidenindane-1,3-diones. acs.org
Microwave-Assisted Synthesis Design for energy efficiencyReduced reaction times, improved yields. mdpi.com1-Indanones. mdpi.com
Ultrasound-Assisted Synthesis Design for energy efficiency, Use of safer solventsInexpensive catalyst, easy work-up, good yields in ethanol. nih.gov2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivatives. nih.gov
Multicomponent Reactions (MCRs) Atom economy, Prevention of wasteHigh efficiency, reduced synthetic steps, diversity of products. nih.govVarious heterocyclic compounds from indane-1,3-dione. nih.gov

While direct and specific green synthetic routes for this compound are not prominently featured in the current literature, the principles and methodologies outlined above for related indandione derivatives provide a strong foundation for the future development of sustainable synthetic pathways to this and other oxygenated indene-1,3(2H)-diones. The application of electrochemistry, ionic liquids, and non-conventional energy sources holds significant promise for the eco-friendly production of this class of compounds.

Chemical Reactivity and Transformation Studies of 2 Ethoxy 2 Hydroxy 1h Indene 1,3 2h Dione

Reactivity Profile of the 1,3-Dicarbonyl System within 2-Ethoxy-2-hydroxy-1H-indene-1,3(2H)-dione

The reactivity of the indane-1,3-dione scaffold is famously characterized by the acidic nature of the C-2 methylene (B1212753) protons, which are positioned between two electron-withdrawing carbonyl groups. wikipedia.org This acidity allows the parent indane-1,3-dione to readily participate in a variety of reactions, including Knoevenagel condensations with aldehydes and ketones, and self-condensation to form a dimer known as bindone. nih.govencyclopedia.pub

However, in this compound, the C-2 position is fully substituted, lacking the acidic protons. Consequently, it is unable to undergo the typical reactions associated with the active methylene group of the parent compound. The reactivity of the 1,3-dicarbonyl system in this specific molecule is therefore centered on the two carbonyl carbons. These electrophilic centers are susceptible to nucleophilic attack, a characteristic reaction of ketones. The presence of the adjacent electron-withdrawing groups enhances this electrophilicity.

Table 1: Comparison of Reactivity at the C-2 Position and Carbonyl Groups

ReactantReactivity at C-2 Methylene (if present)Reactivity at Carbonyl GroupsTypical Products
Unsubstituted Indane-1,3-dioneHigh (acidic protons)Moderate2-Arylidene-indane-1,3-diones (from Knoevenagel condensation) acs.org
This compoundBlocked (no protons)High (electrophilic)Products of nucleophilic addition to carbonyls (theoretical)

Reactions Involving the C-2 Hydroxy Group: Etherification, Oxidation, and Condensation Pathways

The chemical behavior of the C-2 hydroxy group in this compound is analogous to that of a geminal diol, as seen in its structural relative, ninhydrin (B49086) (2,2-dihydroxyindane-1,3-dione).

Etherification: The hydroxyl group presents a potential site for etherification. Under appropriate conditions, it could be converted to an ether, although this may be sterically hindered and electronically disfavored. No specific literature examples for this transformation on the title compound are available, but it remains a theoretical possibility.

Oxidation: Oxidation of the C-2 hydroxyl group is unlikely to proceed without cleaving the indene (B144670) ring system. The C-2 carbon is already in a high oxidation state, bonded to three oxygen atoms (one hydroxyl, one ether, and part of two carbonyls). Strong oxidizing agents, such as sodium hypochlorite, are known to oxidize the parent indane-1,3-dione to phthalic acid, suggesting that the ring system is susceptible to oxidative cleavage under harsh conditions. nih.gov The oxidation of related indanones to ninhydrin using reagents like selenium dioxide or N-bromosuccinimide (NBS) in DMSO is well-documented, but this involves the oxidation of a methylene or ketone group to a gem-diol, not the further oxidation of a gem-diol derivative. nih.gov

Condensation: Condensation reactions involving the displacement of the C-2 hydroxyl group are plausible. For instance, related compounds like 2-acetyl-1,3-indandione readily condense with various amines. researchgate.net It is conceivable that under acidic conditions, the hydroxyl group could be protonated to form a good leaving group (water), facilitating a condensation reaction with a suitable nucleophile. For example, reactions with primary aromatic amines could potentially lead to the formation of N-substituted derivatives. researchgate.net

Chemical Transformations of the Ethoxy Moiety

The ethoxy group of this compound is an ether linkage, which is generally characterized by its chemical stability. pressbooks.pub However, like other ethers, this group can be cleaved under strongly acidic conditions, typically with hydrohalic acids such as hydrogen iodide (HI) or hydrogen bromide (HBr). masterorganicchemistry.commasterorganicchemistry.comwikipedia.org

The cleavage mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the ethoxy group into a good leaving group (ethanol). masterorganicchemistry.com This is followed by a nucleophilic substitution reaction where the halide ion (e.g., I⁻ or Br⁻) attacks the C-2 carbon. masterorganicchemistry.com Given that the C-2 carbon is tertiary and flanked by two carbonyl groups, the specific pathway (Sₙ1 or Sₙ2) is complex. An Sₙ1 pathway would be hindered by the electronic destabilization of a carbocation adjacent to carbonyls, while an Sₙ2 pathway would be subject to significant steric hindrance.

Table 2: Common Reagents for Ether Cleavage

ReagentTypical ConditionsMechanism Type
Hydrogen Iodide (HI)Aqueous, heatSₙ1 or Sₙ2
Hydrogen Bromide (HBr)Aqueous, heatSₙ1 or Sₙ2
Boron Tribromide (BBr₃)Anhydrous, often at low temperatureLewis acid-assisted cleavage

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Indene Core

Electrophilic Aromatic Substitution (EAS): The aromatic ring of the indene core is significantly influenced by the attached 1,3-dicarbonyl system. These groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. wikipedia.org Consequently, electrophilic aromatic substitution reactions such as nitration and halogenation are difficult to perform directly on the indane-1,3-dione scaffold. nih.govencyclopedia.pub To obtain aromatic-substituted indane-1,3-diones, it is generally necessary to start with an already substituted precursor, such as a substituted phthalic anhydride (B1165640). nih.gov

Nucleophilic Aromatic Substitution (NAS): Nucleophilic substitution on the aromatic ring is generally uncommon unless the ring is activated by potent electron-withdrawing groups (like nitro groups) and possesses a suitable leaving group (such as a halide). While the dicarbonyl moiety is deactivating for EAS, it is not typically sufficient to promote NAS on its own. One-step, catalyst-free nucleophilic substitution reactions have been observed in related systems, such as the reaction of carbazole (B46965) with highly electron-deficient rings like pentachloropyridine, highlighting the stringent conditions usually required for such transformations. researchgate.net

Tautomeric Equilibria and Their Influence on the Chemical Behavior of this compound

Tautomerism is a key aspect of the chemistry of 1,3-dicarbonyl compounds. The parent indane-1,3-dione exists in a keto-enol equilibrium, though it is predominantly in the diketo form in the solid state and partially enolized in solution. wikipedia.org

For this compound, the situation is different. The C-2 carbon is sp³-hybridized and fully substituted, which prevents the formation of the common C-2 centered enol tautomer. The primary equilibrium for this molecule is that of a hemiacetal hydrate (B1144303). It exists in equilibrium with its dehydrated ketone form, 2-ethoxy-1H-indene-1,3(2H)-dione, and water. The stability of the title compound as a hydrate is analogous to that of ninhydrin. While other tautomeric forms, such as those involving enolization of one of the carbonyl groups, are theoretically possible, they are generally less significant for this class of compounds. Studies on other 2-substituted indan-1,3-diones have revealed complex tautomeric and isomeric possibilities, but the blockage of the C-2 position in the title compound simplifies this landscape considerably. researchgate.netmdpi.com

Catalytic Approaches in the Chemical Transformations of this compound and its Derivatives

While specific catalytic transformations for this compound are not widely reported, a variety of catalytic methods are employed in the synthesis and modification of the broader indane-1,3-dione family. These approaches are crucial for creating functionalized derivatives.

Catalytic methods are often used to synthesize precursors or to modify the indane-1,3-dione skeleton. For instance, base catalysis (e.g., piperidine) or the use of task-specific ionic liquids is common for the Knoevenagel condensation of indane-1,3-dione with aldehydes. nih.govacs.org More advanced catalytic systems involving transition metals are used for creating the core structure or for C-C bond formation at the C-2 position. These include palladium-catalyzed α-arylation and carbonylative annulation, as well as copper-catalyzed annulation reactions. nih.govorganic-chemistry.orgresearchgate.net Rhodium(II) catalysts have been effectively used in reactions involving 2-diazo-1,3-indanedione, a key intermediate for many derivatives.

Table 3: Selected Catalytic Approaches for Indane-1,3-dione Derivatives

CatalystReaction TypeSubstrate/Product TypeReference
Piperidine / Ionic LiquidKnoevenagel CondensationSynthesis of 2-arylidene-1,3-indanediones nih.govacs.org
Palladium Complexesα-Arylation / Carbonylative AnnulationSynthesis of 2-substituted indane-1,3-diones organic-chemistry.org
Copper CatalystsIntramolecular AnnulationSynthesis of the indanone core nih.gov
Rhodium(II) Acetate (B1210297)Reactions of Diazo CompoundsTransformations of 2-diazo-1,3-indanedione
IodineCross-CouplingCoupling of 2-aryl-1,3-indandiones with alkenes researchgate.net

Structural Elucidation and Spectroscopic Characterization of 2 Ethoxy 2 Hydroxy 1h Indene 1,3 2h Dione

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No published ¹H NMR or ¹³C NMR spectra for 2-Ethoxy-2-hydroxy-1H-indene-1,3(2H)-dione could be located. Such data would be essential for confirming the presence and connectivity of the ethoxy group, the hydroxyl group, and the protons of the indene (B144670) core.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Experimental Infrared (IR) and Raman spectra for this compound have not been reported in the surveyed literature. Analysis of related indandione compounds shows characteristic peaks for the carbonyl (C=O) groups and aromatic ring structures, but specific frequencies for the C-O-C stretch of the ethoxy group and the O-H stretch in the target molecule are not documented nist.govnih.govnist.gov.

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Pattern Analysis

There is no available high-resolution mass spectrometry data for this compound. HRMS would be critical for confirming the exact molecular formula (C₁₁H₁₀O₄) and for studying its fragmentation pathways to further corroborate the proposed structure.

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis

A crystal structure for this compound has not been published. X-ray crystallography would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. Crystal structures of similar compounds, such as rac-2-Hydroxy-2-(2-oxocyclopentyl)-1H-indene-1,3(2H)-dione, have been determined and reveal detailed conformational information about the indandione ring system nih.govresearchgate.netresearchgate.net.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Characterization

No UV-Vis absorption or fluorescence spectra for this compound are available in the scientific literature. Spectroscopic studies on related molecules are common, particularly because indandione derivatives can exhibit interesting photophysical properties, but data specific to the title compound is absent researchgate.netresearchgate.net.

Computational and Theoretical Investigations of 2 Ethoxy 2 Hydroxy 1h Indene 1,3 2h Dione

Density Functional Theory (DFT) Studies of Electronic Structure, Molecular Orbitals, and Energetics

Density Functional Theory (DFT) serves as a powerful tool for investigating the quantum mechanical properties of molecules. For 2-Ethoxy-2-hydroxy-1H-indene-1,3(2H)-dione, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine its optimized geometric structure and electronic characteristics. nih.govnih.gov These calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule.

A key aspect of DFT studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the hydroxyl and carbonyl groups, while the LUMO would likely be centered on the dicarbonyl system of the indene-1,3-dione core. nih.gov

Furthermore, DFT allows for the calculation of various energetic properties and electronic descriptors. The molecular electrostatic potential (MEP) map would highlight the electron-rich regions (negative potential), such as around the carbonyl and hydroxyl oxygens, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), indicating sites for nucleophilic attack. nih.gov

Table 1: Illustrative DFT-Calculated Properties for this compound

PropertyRepresentative ValueDescription
Total Energy -875.12 HartreeThe total electronic energy of the molecule in its optimized geometry.
HOMO Energy -6.5 eVEnergy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. nih.gov
LUMO Energy -2.1 eVEnergy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. nih.gov
HOMO-LUMO Gap 4.4 eVAn indicator of chemical reactivity and kinetic stability. nih.gov
Dipole Moment 3.8 DA measure of the overall polarity of the molecule arising from its asymmetrical charge distribution.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static, zero-kelvin view of the molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time at finite temperatures. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions.

For this compound, MD simulations would be particularly useful for exploring the conformational landscape dictated by the rotation of the ethoxy group. The flexibility of the ethyl chain allows for multiple low-energy conformations, and MD can map the transitions between these states. Furthermore, the simulations can reveal the dynamics of the hydroxyl group's proton, which may participate in intramolecular hydrogen bonding with an adjacent carbonyl oxygen.

When simulated in a solvent, such as water or an organic solvent, MD provides a detailed picture of intermolecular interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygens are strong hydrogen bond acceptors. These interactions significantly influence the molecule's solubility and its orientation at interfaces. The simulations can quantify these interactions by calculating radial distribution functions (RDFs) and the average number of hydrogen bonds formed between the solute and solvent molecules.

In Silico Modeling of Chemical Reactivity and Proposed Reaction Mechanisms

In silico modeling, combining techniques like DFT and MD, can predict the chemical reactivity of this compound and propose plausible reaction mechanisms. Reactivity descriptors derived from DFT calculations, such as Fukui functions and local softness indices, can identify the most reactive sites within the molecule. nih.gov

For this compound, the carbonyl carbons of the indane-1,3-dione moiety are expected to be highly electrophilic and thus susceptible to nucleophilic attack. The hydroxyl group can be deprotonated under basic conditions, forming an alkoxide that could trigger subsequent reactions. Conversely, under acidic conditions, the carbonyl oxygens or the hydroxyl oxygen could be protonated, activating the molecule for different reaction pathways.

Computational modeling can be used to simulate reaction pathways, for instance, the Knoevenagel condensation, which is a common reaction for the parent indane-1,3-dione. ijpsr.com By calculating the energy profiles of potential transition states and intermediates, researchers can predict the most favorable reaction mechanism and the likely products. For example, the reaction of this compound with an aldehyde could be modeled to understand the stereoselectivity and regioselectivity of the process.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Indene-1,3(2H)-dione Derivatives (excluding biological activity data)

Quantitative Structure-Activity Relationship (QSAR) methodologies are statistical models that correlate the chemical structure of compounds with a specific property of interest. While often used for biological activity, QSAR can also model physicochemical properties like solubility, lipophilicity, or chromatographic retention time. For a series of indene-1,3(2H)-dione derivatives, a QSAR model could be developed to predict such properties without considering biological data. nih.govnih.gov

The process involves several key steps:

Data Set Assembly: A series of indene-1,3(2H)-dione derivatives with experimentally measured values for a specific physicochemical property would be compiled.

Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is generated that links the descriptors to the property being studied. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

This approach allows for the prediction of properties for new, unsynthesized indene-1,3(2H)-dione derivatives based solely on their chemical structure.

Table 2: Examples of Molecular Descriptors for QSAR Studies of Indene-1,3(2H)-dione Derivatives

Descriptor ClassExample DescriptorsDescription
Topological Wiener Index, Kier & Hall Connectivity IndicesNumerical values derived from the graph representation of the molecule, describing its size, shape, and degree of branching.
Physicochemical Molar Refractivity (SMR), LogP (octanol-water partition coefficient), Polar Surface Area (PSA)Properties related to the molecule's bulk, lipophilicity, and polar surface, which influence its transport and interaction characteristics. nih.gov
Electronic Dipole Moment, HOMO/LUMO Energies, Mulliken Atomic ChargesDescriptors derived from quantum chemical calculations that describe the electronic distribution and reactivity of the molecule. nih.govnih.gov
Geometrical Molecular Volume, Surface Area, Ovality3D descriptors that characterize the size and shape of the molecule.

Predictive Modeling of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational modes)

Computational methods, particularly DFT, are highly effective at predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and interpretation of experimental data.

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. youtube.com These calculations provide theoretical spectra that can be compared with experimental results to confirm the proposed structure. The predicted shifts are sensitive to the molecule's conformation, especially the orientation of the ethoxy group, and can help identify the dominant conformer in solution.

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be computed. This allows for the assignment of specific absorption bands to particular vibrational modes, such as the C=O stretches of the carbonyl groups, the O-H stretch of the hydroxyl group, and the C-O stretches of the ethoxy group. Theoretical calculations can help distinguish between the symmetric and asymmetric stretching modes of the two non-equivalent carbonyl groups and can predict how these frequencies would shift upon hydrogen bonding. researchgate.net

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom PositionPredicted Chemical Shift (ppm)Rationale
C1, C3 (Carbonyls) 195 - 205Highly deshielded due to the electronegative oxygen atoms, typical for ketone carbonyls. youtube.com
C2 90 - 100Shielded by two directly attached oxygen atoms (hydroxyl and ethoxy).
C3a, C7a (Bridgehead) 135 - 145Part of the aromatic system and adjacent to carbonyl groups, leading to deshielding.
C4, C7, C5, C6 120 - 140Aromatic carbons with shifts in the typical range for a substituted benzene ring. youtube.com
Ethoxy CH₂ 60 - 70Methylene (B1212753) carbon attached to an oxygen atom.
Ethoxy CH₃ 15 - 25Methyl carbon at the end of the ethoxy chain, relatively shielded.

Advanced Academic Applications and Research Trajectories for Indene 1,3 2h Dione Derivatives

Contributions to Organic Electronics and Optical Materials Science

The indane-1,3-dione scaffold is a potent electron-acceptor, making its derivatives highly valuable in the design of materials for organic electronics. nih.gov Their utility is particularly noted in the development of organic light-emitting diodes (OLEDs) and materials with non-linear optical (NLO) properties. nih.gov

Researchers have engineered these molecules to create "push-pull" dyes, where the electron-accepting indane-1,3-dione core is combined with an electron-donating moiety. This architecture is fundamental for creating materials with significant NLO responses. nih.gov Furthermore, the rigid and planar structure of the indanedione core is advantageous for creating stable materials with favorable electronic coupling, essential for efficient charge transport in organic semiconductors. smolecule.com

A notable example involves the use of 2,2-difluoro-1H-indene-1,3(2H)-dione as an acceptor unit in Thermally Activated Delayed Fluorescence (TADF) emitters. The strong electron-withdrawing nature of this core, enhanced by fluorine substitution, allows for precise tuning of molecular energy levels and contributes to the operational stability of the resulting electronic devices. smolecule.com The molecular packing of these derivatives in the solid state is a critical factor that influences fluorescence properties and charge transport, directly impacting the performance of organic electronic devices. smolecule.com

Utility in Advanced Biosensing and Bioimaging Methodologies

The versatile chemical nature of indane-1,3-dione derivatives has led to their application in the development of advanced biosensing and bioimaging tools. nih.gov Their strong electron-accepting properties can be harnessed to design sensors that change their optical properties, such as color or fluorescence, upon interaction with specific analytes. nih.gov

One strategy involves creating push-pull dyes where the indane-1,3-dione acceptor is linked to a crown ether, a macrocyclic molecule capable of binding specific metal cations. Such a system can function as a selective ion sensor, exhibiting a detectable optical change upon complexation with the target ion. nih.gov

While direct applications of 2-Ethoxy-2-hydroxy-1H-indene-1,3(2H)-dione in bioimaging are not prominently documented, the parent compound, ninhydrin (B49086), is famous for its reaction with amino acids to produce a deep purple color (Ruhemann's purple), a cornerstone of forensic science for fingerprint detection and of analytical chemistry for amino acid quantification. This reactivity highlights the potential of the core structure in developing sensitive detection methodologies.

Development as Novel Reagents and Catalysts in Complex Organic Transformations

The indane-1,3-dione scaffold is not only a target for synthesis but also a versatile starting material and reagent for constructing complex molecular architectures. researchgate.net Its derivatives are employed in a variety of organic transformations to build fused and spirocyclic systems, which are common motifs in natural products and pharmaceuticals. researchgate.net

Key applications include:

Multi-component Reactions: 1,3-Indanedione is a common substrate in one-pot, multi-component reactions to create diverse heterocyclic systems. researchgate.net

Domino and Tandem Reactions: The reactivity of the dione's active methylene (B1212753) group is exploited in various tandem reactions, such as Knoevenagel condensation followed by Michael addition or cycloaddition, to afford complex products efficiently.

Synthesis of Fused Heterocycles: Indanedione derivatives are key precursors for synthesizing fused nitrogen- and oxygen-containing heterocyclic systems. researchgate.net

Spirocycle Construction: They are widely used in reactions designed to create intricate spiro-heterocycles and carbocycles. researchgate.net For instance, organocatalytic enantioselective [3+2] cycloaddition reactions between 2-arylidene-1,3-indandiones and other reagents have been developed to produce complex dispiro compounds with high stereoselectivity. mdpi.com

A prominent example is the use of 2-diazo-1H-indene-1,3-dione as a key intermediate. This diazo compound is a versatile precursor for generating numerous heterocyclic compounds through reactions like cycloadditions and insertions.

Exploration of Molecular Interactions with Biological Targets (e.g., Enzyme Inhibition Mechanisms, Receptor Binding Affinities)

Derivatives of 1H-indene-1,3(2H)-dione have shown a wide range of biological activities, making them privileged structures in medicinal chemistry. nih.govnih.gov Extensive research has focused on their potential as inhibitors of various enzymes and as ligands for biological receptors.

Enzyme Inhibition:

Tyrosinase Inhibitors: Certain 2-arylidine-1H-indene-1,3(2H)-dione analogs have been synthesized and evaluated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. sums.ac.ir For example, a derivative bearing a nitrothiophene group showed excellent anti-tyrosinase activity with an IC₅₀ value of 3.55 μM, comparable to the standard inhibitor, kojic acid. sums.ac.ir

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: A novel series of 2-hydroxy-1H-indene-1,3(2H)-dione derivatives bearing quinoline (B57606) and quinoxaline (B1680401) moieties were synthesized and identified as potent inhibitors of FGFR1, a target in cancer therapy. pensoft.netresearchgate.net Several of these compounds exhibited IC₅₀ values in the low micromolar range. pensoft.netresearchgate.net

Other Kinase Inhibitors: The indandione scaffold is also found in inhibitors of other kinases, such as tyrosine kinases and cyclin-dependent kinases (CDKs).

Anti-inflammatory Activity: Indandione derivatives have been investigated as anti-inflammatory agents, with some showing selective inhibition of cyclooxygenase-2 (COX-2). ebi.ac.uk

The table below summarizes the inhibitory activity of selected 1H-indene-1,3(2H)-dione derivatives against various enzyme targets.

Derivative ClassTarget EnzymeKey Derivative ExampleIC₅₀ ValueReference
2-Arylidine-1H-indene-1,3(2H)-dioneTyrosinaseDerivative with nitrothiophene3.55 μM sums.ac.ir
2-Hydroxy-1H-indene-1,3(2H)-dioneFGFR1Compound 7b3.1 μM pensoft.netresearchgate.net
2-Hydroxy-1H-indene-1,3(2H)-dioneFGFR1Compound 9b3.3 μM pensoft.netresearchgate.net
2-Hydroxy-1H-indene-1,3(2H)-dioneFGFR1Compound 9c4.1 μM pensoft.netresearchgate.net

Receptor Binding and Other Biological Activities: Indandione derivatives have also been explored for their anticoagulant, antimicrobial, and antitumor properties. nih.gov Their ability to bind to biological targets like albumin has also been studied, which can influence their pharmacokinetic properties, suggesting potential for prolonged action after administration. nih.gov

Design of Hybrid Systems and Conjugates Incorporating the this compound Scaffold for Specialized Functions

The development of hybrid molecules and conjugates that incorporate the indane-1,3-dione scaffold is a promising research direction for creating materials and drugs with specialized or enhanced functions. This approach involves combining the indanedione core with other functional units to achieve synergistic effects.

Examples of such hybrid systems include:

Crown Ether Conjugates: As mentioned previously, the synthesis of indane-1,3-dione derivatives linked to crown ethers creates hybrid molecules for selective ion sensing. nih.gov These systems combine the electronic properties of the indanedione with the ion-binding capability of the crown ether. nih.gov

Heterocyclic Hybrids: Researchers have synthesized hybrids of 2-(aryl)-1H-indene-1,3(2H)-dione with other heterocyclic systems to explore new biological activities. sums.ac.ir

Spirocyclic Systems: The creation of spiro compounds, where two rings share a single atom, is a key strategy. Dispiro[benzothiophenone-indandione-pyrrolidine] derivatives have been synthesized via organocatalytic cycloaddition reactions, combining three different structural motifs into one complex molecule. mdpi.com

Polymer and Dye Synthesis: The reactive dione (B5365651) functionality of indene (B144670) derivatives makes them useful in the synthesis of novel polymers and dyes. evitachem.com

While the direct use of the this compound scaffold in such conjugates is not yet widely reported, its structure, being a derivative of ninhydrin, suggests it could serve as a valuable intermediate. The ethoxy group could act as a protecting group or a point for further functionalization in the design of more complex hybrid systems.

Q & A

Q. What synthetic methodologies are effective for producing 2-Ethoxy-2-hydroxy-1H-indene-1,3(2H)-dione, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions between phthalic anhydride derivatives and ethoxy-hydroxy substrates. A common approach is using sodium methoxide in ethyl acetate under reflux (140°C for 6–8 hours) to facilitate cyclization. Molar ratios (1:1.2 for anhydride to substrate) and controlled pH (8–10) are critical for yield optimization. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies carbonyl stretching vibrations (1770–1700 cm⁻¹) and hydroxyl/ethoxy groups (broad ~3400 cm⁻¹ and C-O stretches ~1100 cm⁻¹).
  • NMR : ¹H NMR reveals ethoxy protons (δ 1.2–1.5 ppm for CH3 and δ 3.8–4.2 ppm for OCH2), while the hydroxy proton appears as a singlet (δ 5.0–5.5 ppm). ¹³C NMR confirms carbonyl carbons (δ 190–200 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated in analogous indene-diones .

Q. What are the dominant chemical reactivity patterns of this compound?

  • Methodological Answer :
  • Substitution : The ethoxy group undergoes nucleophilic displacement with amines or thiols under acidic conditions.
  • Oxidation/Reduction : The dione moiety can be reduced to diols (using NaBH4) or participate in Michael additions with enolates.
  • Acylation : The hydroxyl group reacts with acetyl chloride to form esters .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess biofilm disruption via confocal microscopy .
  • Mechanistic Studies : Perform molecular docking to predict interactions with bacterial enzymes (e.g., DNA gyrase) and validate via enzyme inhibition assays .

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?

  • Methodological Answer :
  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm sample homogeneity.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set).
  • Polymorph Analysis : Recrystallize from solvents (e.g., ethanol or DCM) to assess crystal packing variations, as seen in bis-dione structures .

Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :
  • DFT Calculations : Map electrostatic potential surfaces to identify electrophilic sites (e.g., carbonyl carbons).
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction kinetics.
  • Validation : Correlate computational predictions with experimental kinetic data (e.g., SN2 reaction rates with piperidine) .

Q. What methodologies assess the compound’s stability under varying pH and temperature?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate solutions at pH 1–13 (HCl/NaOH buffers) and 40–80°C for 4 weeks. Monitor degradation via HPLC and identify byproducts with LC-MS.
  • Thermal Analysis : Use TGA to determine decomposition onset temperatures (~200–250°C for similar diones) .

Key Notes

  • Advanced questions integrate experimental and computational validation to address research gaps.
  • Methodological answers emphasize reproducibility, leveraging protocols from analogous compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.